molecular formula C9H10F3N B13482073 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine

1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine

Cat. No.: B13482073
M. Wt: 189.18 g/mol
InChI Key: HVWOMNUMKYUVNS-UHFFFAOYSA-N
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Description

1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine typically involves the reaction of 3-(2,2,2-trifluoroethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating biological pathways and exerting desired effects.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylacetonitrile
  • 2,2,2-Trifluoroethyl methacrylate
  • (3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine

Uniqueness: 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

[3-(2,2,2-trifluoroethyl)phenyl]methanamine

InChI

InChI=1S/C9H10F3N/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4H,5-6,13H2

InChI Key

HVWOMNUMKYUVNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(F)(F)F

Origin of Product

United States

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